Hydrochlorothiazide-13C,15N2,d2
Description
Rationale for Multi-Isotopic Labeling (¹³C, ¹⁵N₂, d₂) in Hydrochlorothiazide (B1673439)
The use of multiple isotopic labels in a single molecule, as seen in Hydrochlorothiazide-13C,15N2,d2, is a deliberate strategy to create a superior analytical standard. chemicalsknowledgehub.com This multi-labeling approach ensures a significant mass difference between the labeled internal standard and the native hydrochlorothiazide. chemicalsknowledgehub.com This clear mass shift is critical for preventing signal overlap or interference in mass spectrometry analysis, thereby enhancing the reliability of quantification. medchemexpress.com
The specific placement of isotopes within the hydrochlorothiazide molecule is crucial for its function as an internal standard. Isotopes are incorporated into the molecular backbone to ensure they are not lost during metabolic processes. chemicalsknowledgehub.com For instance, labeling with deuterium (B1214612) (d2) at positions that are not susceptible to metabolic cleavage or exchange prevents the label from being lost, which would render the standard useless. chemicalsknowledgehub.comresearchgate.net Combining deuterium with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N₂) further secures the label's stability. medchemexpress.com This strategic placement ensures that the labeled molecule remains intact throughout its journey in the biological system, providing a consistently distinct mass signature for accurate detection. nih.govnih.gov
Biological matrices such as blood plasma, urine, or tissue homogenates are incredibly complex mixtures of thousands of molecules. nih.gov When trying to quantify a single drug compound within this matrix, other components can interfere with the analytical signal, a phenomenon known as the "matrix effect." musechem.comwaters.com A stable isotope-labeled internal standard like this compound is the most effective tool to overcome this challenge. lgcstandards.com Because it is chemically identical to the parent drug, it behaves the same way during sample preparation and analysis, effectively mirroring the analyte and compensating for any signal suppression or enhancement caused by the matrix. scispace.comwaters.com This allows for the precise and accurate tracing and quantification of hydrochlorothiazide, even at very low concentrations, in complex biological samples. musechem.com
Scope of Academic and Pre-clinical Research Applications for this compound
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most notably those employing liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Its use is central to a variety of preclinical studies:
Pharmacokinetic (PK) Studies : Determining the absorption, distribution, metabolism, and excretion (ADME) profile of hydrochlorothiazide. iris-biotech.dediagnosticsworldnews.comacs.org These studies measure how the concentration of the drug in the body changes over time.
Bioavailability and Bioequivalence Studies : Comparing different formulations of a drug or assessing the rate and extent of drug absorption. nih.gov
Metabolite Identification : Assisting in the identification and quantification of the metabolites of hydrochlorothiazide. frontiersin.org
Metabolomics Research : Tracing the metabolic fate of the drug and its impact on broader metabolic pathways within a biological system. nih.govuky.edunih.gov
Table 2: Properties of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂
| Property | Description |
| Parent Drug | Hydrochlorothiazide. acanthusresearch.com |
| Molecular Formula | C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂. acanthusresearch.com |
| Isotopic Labels | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H or D). medchemexpress.com |
| Primary Application | Internal standard for quantitative analysis in mass spectrometry. iris-biotech.denih.gov |
| Research Area | Pharmacokinetics, ADME, bioanalysis, metabolomics. nih.govuky.edu |
Properties
Molecular Formula |
C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ |
|---|---|
Molecular Weight |
302.73 |
Synonyms |
6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-13C,15N2,d2-sulfonamide 1,1-Dioxide; Aquarius-13C,15N2,d2; Bremil-13C,15N2,d2; Cidrex-13C,15N2,d2; Dihydrochlorothiazide-13C,15N2,d2; Dichlotride-13C,15N2,d2; Diurizid-13C,15N2,d2; Drenol-13C,15N2,d2; Hi |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies
Chemical Synthesis of Hydrochlorothiazide-13C,15N2,d2 and its Precursors
The synthesis of unlabeled hydrochlorothiazide (B1673439) typically involves the cyclization of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) with an agent that provides a methylene (B1212753) bridge, such as formaldehyde (B43269) or paraformaldehyde. chemicalbook.com To produce this compound, a similar pathway is followed, but with the strategic use of labeled precursors.
The core of the synthesis involves two key labeled starting materials:
4-amino-6-chloro-1,3-benzene-di([¹⁵N]sulfonamide) : This precursor provides the two ¹⁵N atoms in the sulfonamide groups.
[¹³C]Paraformaldehyde : This serves as the source for the ¹³C-labeled carbon atom at the C3 position of the benzothiadiazine ring.
Deuterated reducing agent : A deuterium (B1214612) source is required for the reduction step that introduces the two deuterium atoms at the C3 position.
The synthesis can be envisioned as follows:
Preparation of 4-amino-6-chloro-1,3-benzene-di([¹⁵N]sulfonamide) : This precursor is synthesized from 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride by reaction with ¹⁵N-labeled ammonia. This step is critical for the introduction of the ¹⁵N isotopes.
Cyclization and Isotopic Incorporation : The labeled disulfonamide is then reacted with [¹³C]paraformaldehyde. This reaction forms the heterocyclic ring of the benzothiadiazine structure, incorporating the ¹³C atom.
Reduction with Deuterium : A subsequent reduction step, likely using a deuterated borohydride (B1222165) reagent such as sodium borodeuteride (NaBD₄), introduces the two deuterium atoms at the newly formed methylene bridge.
This multi-step approach ensures the precise placement of each isotopic label in the final molecule.
Design Considerations for Isotopic Labeling Pathways
The design of a synthetic pathway for an isotopically labeled compound like this compound is guided by several key principles:
Availability of Labeled Precursors : The synthetic route is often designed around commercially available or readily synthesizable labeled starting materials. In this case, ¹⁵N-ammonia, [¹³C]formaldehyde (or its polymer), and deuterated reducing agents are accessible.
Isotopic Stability : The labels must be placed in positions that are chemically stable and not prone to exchange under normal conditions. The C-D, C-¹³C, and S-¹⁵N bonds in the target molecule are all stable.
Synthetic Efficiency : The pathway should be as short and high-yielding as possible to conserve the expensive isotopic labels.
Positional Specificity : The synthesis must ensure that the isotopes are incorporated only at the desired positions to produce a single, well-defined isotopologue.
Multi-Step Synthesis Approaches for Defined Isotope Incorporation
The synthesis of this compound exemplifies a multi-step approach for defined isotope incorporation. Each isotopic element is introduced in a separate, controlled step:
| Step | Reaction | Isotope(s) Incorporated | Labeled Intermediate/Product |
| 1 | Ammonolysis of a disulfonyl chloride | ¹⁵N | 4-amino-6-chloro-1,3-benzene-di([¹⁵N]sulfonamide) |
| 2 | Cyclocondensation | ¹³C | A ¹³C-labeled chlorothiazide (B1668834) analogue |
| 3 | Reduction | ²H (Deuterium) | This compound |
This modular approach allows for the synthesis of various isotopologues by simply changing which precursors are labeled.
Stereochemical Aspects of Deuterium Labeling in Pharmaceutical Synthesis
In many pharmaceutical syntheses, the introduction of deuterium can create a new stereocenter. This necessitates the use of stereoselective reactions to control the spatial arrangement of the deuterium atom. However, in the case of this compound, the two deuterium atoms are attached to the C3 carbon, which is a methylene group (CH₂) in the final structure and not a stereocenter. Therefore, the stereochemistry of the deuterium addition is not a critical factor in the synthesis of this specific molecule. Nevertheless, it is a crucial consideration in the synthesis of other deuterated pharmaceuticals where the deuterium is incorporated at a chiral center.
Characterization and Purity Assessment of Isotope-Labeled Hydrochlorothiazide
Following synthesis, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Techniques for Isotopic Enrichment and Purity Determination
Mass spectrometry (MS) is a primary tool for determining the molecular weight and isotopic enrichment of a labeled compound.
Molecular Weight Confirmation : High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. For this compound, the expected molecular weight will be higher than that of the unlabeled compound due to the presence of the heavier isotopes.
Isotopic Enrichment : By analyzing the isotopic cluster of the molecular ion, the degree of isotopic enrichment can be determined. A pure sample of this compound would show a molecular ion peak corresponding to the mass of the labeled molecule, with minimal contributions from partially labeled or unlabeled species. The relative intensities of these peaks allow for the calculation of the percentage of isotopic enrichment for each label.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Hydrochlorothiazide | C₇H₈ClN₃O₄S₂ | 296.96 |
| This compound | C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ | 302.99 |
The mass difference of approximately 6 Da is a clear indicator of successful labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Confirmation
NMR spectroscopy provides detailed structural information and is invaluable for confirming the position of the isotopic labels.
¹³C NMR : The ¹³C NMR spectrum will show a signal for the labeled carbon atom. The position of this signal confirms that the ¹³C has been incorporated at the C3 position. The coupling of this carbon to the attached deuterium atoms will also be observable.
¹⁵N NMR : ¹⁵N NMR can be used to observe the nitrogen atoms in the sulfonamide groups, confirming their labeling.
¹H NMR : The proton NMR spectrum will be significantly different from that of unlabeled hydrochlorothiazide. Specifically, the signal corresponding to the two protons on the C3 carbon will be absent, confirming their replacement by deuterium.
²H NMR : Deuterium NMR will show a signal corresponding to the deuterium atoms at the C3 position, providing further confirmation of the labeling.
Together, these analytical techniques provide a comprehensive characterization of this compound, ensuring its suitability for use as an internal standard in quantitative bioanalytical assays.
Chromatographic Methods for Chemical Purity and Impurity Profiling
The assessment of chemical purity and the identification of potential impurities are critical quality control steps in the manufacturing of any API, including isotopically labeled compounds like this compound. Chromatographic techniques are the cornerstone of this analysis, providing the necessary specificity and sensitivity to separate the main compound from process-related impurities and degradation products. researchgate.netsynthinkchemicals.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used methods for this purpose. akjournals.comijpsdronline.com
For hydrochlorothiazide and its related substances, Reverse-Phase HPLC (RP-HPLC) is a common and effective technique. ijpsdronline.comresearchgate.net These methods typically employ C18 or Phenyl columns and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile. ijpsdronline.comoup.com A gradient elution system, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of all known and unknown impurities within a single analytical run. oup.comijpsdronline.com Detection is commonly performed using a photo-diode array (PDA) detector, which allows for the monitoring of analytes at specific wavelengths, such as 237 nm, to ensure high sensitivity. ijpsdronline.com
Impurity profiling is essential to guarantee the safety and efficacy of the API. synthinkchemicals.com Impurities can arise from the synthesis, formulation, or storage of the drug. synthinkchemicals.com For hydrochlorothiazide, known impurities include dimer impurity and other related compounds that must be monitored and controlled. researchgate.netnih.gov The developed chromatographic methods must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate their linearity, accuracy, precision, and robustness. researchgate.net This ensures that the analytical procedure is suitable for its intended purpose of quantifying the purity of this compound and its potential impurities. ijpsdronline.com
| Parameter | Method 1 (RP-HPLC) ijpsdronline.com | Method 2 (UPLC) ijpsdronline.com | Method 3 (RP-HPLC) oup.com |
|---|---|---|---|
| Column | Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µm | Waters Acquity UPLC BEH Phenyl (2.1 x 75 mm), 1.7 µm | Reversed Phase C18 (220 x 4.6 mm), 5 µm |
| Mobile Phase | A: 10mM phosphate (B84403) buffer (pH 3.0) B: Acetonitrile | A: 10mM phosphate buffer (pH 3.0) B: Acetonitrile | A: Deionized water B: Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 0.9 mL/min | 0.3 mL/min | 2.0 mL/min |
| Detection Wavelength | 237 nm | 237 nm | 230 nm |
Scale-Up and Production Challenges in Isotope-Labeled API Synthesis
The transition from small-scale laboratory synthesis to large-scale production of an isotopically labeled API like this compound presents a unique and complex set of challenges. pharmafeatures.com These challenges encompass not only the general difficulties of API scale-up but also specific issues related to the incorporation of stable isotopes. musechem.comneulandlabs.com
A primary challenge is the synthesis itself. The incorporation of isotopes often requires multi-step, complex synthetic routes that may differ significantly from those used for the unlabeled parent drug. musechem.comnih.gov The starting materials containing ¹³C, ¹⁵N, or ²H are significantly more expensive and less readily available than their unlabeled counterparts. nih.gov This high cost necessitates the optimization of reaction conditions to maximize yield and minimize waste, making process development a critical and meticulous phase. pharmafeatures.commusechem.com
Furthermore, scaling up chemical reactions is not a linear process. neulandlabs.com Reaction kinetics, heat transfer, and mixing dynamics can change dramatically when moving from laboratory glassware to large industrial reactors. pharmafeatures.comneulandlabs.com Exothermic reactions, for example, require careful management of heat to prevent runaway reactions and the formation of impurities. researchgate.net Impurities that are negligible at the lab scale can accumulate to unacceptable levels during large-scale production, requiring robust purification methods and stringent quality control. pharmafeatures.com
For isotope-labeled compounds, ensuring high isotopic enrichment and preventing isotopic scrambling are additional critical considerations. The position of the labels within the molecule must be maintained throughout the synthesis to ensure the final product is suitable for its intended use in metabolic or pharmacokinetic studies. chemicalsknowledgehub.com This requires precise control over each reaction step and sophisticated analytical techniques, such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, to verify the final structure and isotopic purity. chemicalsknowledgehub.comnih.gov
| Challenge Area | General API Scale-Up Issues pharmafeatures.comneulandlabs.com | Specific Issues for Isotope-Labeled APIs chemicalsknowledgehub.commusechem.comnih.gov |
|---|---|---|
| Raw Materials | Availability, cost, and quality of starting materials. | Extremely high cost and limited availability of labeled precursors. |
| Synthesis | Developing a robust, reproducible, and cost-effective synthetic route. | Often requires more complex, multi-step syntheses than the unlabeled drug; need to maintain label position. |
| Process Control | Managing reaction parameters like temperature, pressure, and mixing at a large scale. | Strict control needed to maximize yield from expensive materials and ensure high isotopic enrichment. |
| Impurity Profile | Amplification of impurities at scale; development of effective purification strategies. | Potential for unique process-related impurities from the specialized synthetic route. |
| Analytical Control | Ensuring batch-to-batch consistency and adherence to specifications. | Requires specialized analysis (e.g., MS, NMR) to confirm isotopic purity and enrichment in addition to chemical purity. |
| Cost | Balancing production costs with product quality and yield. | High cost of labeled materials makes process efficiency and yield paramount to economic viability. |
Advanced Analytical Applications in Research
Development and Validation of Bioanalytical Methods Using Hydrochlorothiazide-13C,15N2,d2 as an Internal Standard
The use of this compound as an internal standard is fundamental to the development of robust and reliable bioanalytical methods for the quantification of hydrochlorothiazide (B1673439) in biological samples such as human plasma.
Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of drugs and their metabolites in biological fluids. In this context, this compound is invaluable. caymanchem.com It is introduced into samples at a known concentration at the beginning of the sample preparation process. Since the stable isotope-labeled standard has nearly identical physicochemical properties to the unlabeled analyte (hydrochlorothiazide), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov This allows for accurate quantification by measuring the ratio of the analyte's signal to the internal standard's signal, which corrects for variations during the analytical process.
Several studies have detailed the development of LC-MS/MS methods for the simultaneous determination of hydrochlorothiazide and other cardiovascular drugs. For instance, a method for irbesartan (B333) and hydrochlorothiazide in human plasma utilized this compound as the internal standard for hydrochlorothiazide. caymanchem.com The quantification was performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the internal standard. For hydrochlorothiazide, the transition was m/z 295.8 → 269.0, while for this compound, it was m/z 300.9 → 271.1 in negative ionization mode. caymanchem.com
Optimization of Sample Preparation Techniques Utilizing Labeled Standards
Effective sample preparation is crucial for removing interferences from the biological matrix and ensuring the accuracy of LC-MS/MS analyses. The use of this compound aids in the optimization and validation of these extraction procedures. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
In one validated method, a simple liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (B109758) was employed to recover hydrochlorothiazide and its labeled internal standard from human plasma. caymanchem.com The consistent recovery of the internal standard across different samples and concentration levels demonstrates the robustness of the extraction procedure. Another study utilized solid-phase extraction on Oasis HLB cartridges for the simultaneous determination of lisinopril (B193118) and hydrochlorothiazide, with Hydrochlorothiazide-13C,d2 used as the internal standard.
The ability of the labeled standard to mimic the analyte's behavior during extraction ensures that any variability in the extraction efficiency is compensated for, leading to more accurate and precise results.
Matrix Effect Correction and Method Validation Parameters (Selectivity, Sensitivity, Accuracy, Precision, Recovery)
The "matrix effect," caused by co-eluting endogenous components in the biological sample, can significantly impact the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Stable isotope-labeled internal standards like this compound are the gold standard for correcting these matrix effects. Because the internal standard and the analyte are chromatographically co-eluted and have the same ionization characteristics, any matrix effect will influence both compounds to the same extent. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized.
Bioanalytical methods utilizing this compound are rigorously validated according to regulatory guidelines to ensure their reliability. Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity: Typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). caymanchem.com
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in an extracted sample to the response of an unextracted standard of the same concentration. While high recovery is desirable, consistency and reproducibility are more critical when a stable isotope-labeled internal standard is used. caymanchem.com
Below is a table summarizing typical validation parameters for an LC-MS/MS method for hydrochlorothiazide using this compound as an internal standard, based on published research. caymanchem.com
Table 1: Summary of Bioanalytical Method Validation Parameters for Hydrochlorothiazide
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Concentration Range | 1-500 ng/mL | 1-500 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 15% |
| Inter-day Precision (%CV) | ≤ 15% | < 15% |
| Intra-day Accuracy (% Bias) | ± 15% | Within ±15% |
| Inter-day Accuracy (% Bias) | ± 15% | Within ±15% |
| Mean Recovery (Analyte) | Consistent and reproducible | 35.9% - 39.1% |
| Mean Recovery (IS) | Consistent and reproducible | 35.9% |
Application in Method Transfer and Optimization across Research Laboratories
The use of a stable isotope-labeled internal standard such as this compound is highly advantageous for the transfer of analytical methods between different laboratories. Because the internal standard co-elutes with and behaves almost identically to the analyte under various chromatographic and mass spectrometric conditions, it provides a level of robustness that makes the method less susceptible to minor variations in instrumentation, reagents, and environmental conditions between labs. This inherent robustness simplifies the method transfer process, reducing the time and resources required for re-validation and ensuring consistency and comparability of results across different research sites.
Role as a Certified Reference Material and Quality Control Standard
High-quality reference standards are essential for ensuring the accuracy and traceability of analytical measurements. Hydrochlorothiazide and its isotopically labeled analogues are available as certified reference materials and are used extensively as quality control standards.
Establishing Analytical Benchmarks and Proficiency Testing
Certified Reference Materials (CRMs) for hydrochlorothiazide are available from various pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These CRMs are produced and certified under stringent guidelines (e.g., ISO 17034 and ISO/IEC 17025) and provide a benchmark for the calibration of analytical instruments and the validation of analytical methods. While this compound itself is primarily used as an internal standard, its purity and characterization are critical and are often traceable to these primary reference standards.
In the context of ensuring the ongoing quality of analytical testing, laboratories often participate in proficiency testing (PT) or external quality assessment (EQA) schemes. These programs involve the analysis of blind samples containing unknown concentrations of an analyte, such as hydrochlorothiazide. The participating laboratory's results are compared against a reference value to assess their analytical performance. The use of a reliable internal standard like this compound is crucial for laboratories to achieve accurate results in such proficiency tests, thereby demonstrating their competence and the validity of their routine analytical methods. These schemes are particularly important in regulated environments such as clinical diagnostics and anti-doping analysis.
Use in Impurity Profiling and Reference Standard Development for Hydrochlorothiazide
The stable isotope-labeled compound, this compound, serves as a critical tool in the advanced analytical applications of pharmaceutical research, particularly in the meticulous processes of impurity profiling and the development of reference standards for Hydrochlorothiazide. Its unique isotopic composition allows for precise and accurate quantification and characterization, which are paramount for ensuring the safety and efficacy of the final drug product.
In the realm of impurity profiling, the identification and quantification of process-related impurities and degradation products are of utmost importance. The use of an isotopically labeled internal standard, such as this compound, is instrumental in modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This labeled compound, which is chemically identical to Hydrochlorothiazide but has a different mass, co-elutes with the unlabeled drug and its impurities during chromatographic separation. This co-elution helps to compensate for any variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby leading to more accurate and reliable quantification of impurities.
The development of reference standards for identified impurities is a cornerstone of pharmaceutical quality control. These standards are essential for the validation of analytical methods used to monitor the purity of Hydrochlorothiazide. While specific studies detailing the use of this compound for the development of impurity reference standards are not extensively published, the principles of its application are well-established. It can be used as a starting material for the synthesis of labeled impurities or as an internal standard for the precise quantification of newly synthesized impurity standards.
A study by Patel et al. demonstrated the use of this compound as an internal standard in a bioanalytical method for the simultaneous estimation of Irbesartan and Hydrochlorothiazide in human plasma using LC-MS/MS. researchgate.net While the focus of this study was not impurity profiling of the drug substance, the analytical parameters established for the labeled compound are directly applicable to such an endeavor. The research highlights the compound's utility in providing accurate and precise measurements, a necessity for impurity analysis. researchgate.net
The mass spectrometry parameters for Hydrochlorothiazide and its isotopically labeled form from the aforementioned study are detailed below, showcasing the mass shift that enables its use as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrochlorothiazide | 295.8 | 269.0 |
| This compound | 300.9 | 271.1 |
This table is based on data from a study on the simultaneous estimation of Irbesartan and Hydrochlorothiazide in human plasma, where this compound was used as an internal standard. researchgate.net
The distinct mass-to-charge ratios of the precursor and product ions for this compound allow for its selective detection and quantification, even in the presence of the unlabeled drug and other matrix components. This selectivity is crucial when dealing with the low concentration levels at which impurities are often present.
Emerging Research Directions and Future Prospects
Integration with Advanced "Omics" Technologies in Pre-clinical Discovery
The use of stable isotope-labeled compounds is revolutionizing preclinical research by enabling more precise and quantitative measurements in complex biological samples. moravek.com
Stable Isotope-Resolved Metabolomics (SIRM) for Pathway Flux Analysis
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that utilizes compounds like Hydrochlorothiazide-13C,15N2,d2 to trace the metabolic fate of molecules within a biological system. By introducing the labeled compound, researchers can track its transformation through various metabolic pathways. nih.gov This allows for the quantitative measurement of metabolic fluxes, which are the rates of turnover of metabolites in a metabolic network. mdpi.com
The core principle of SIRM lies in the ability of mass spectrometry to differentiate between the mass of the labeled and unlabeled metabolites. nih.gov This data, when integrated into computational models, provides a dynamic view of metabolic network structure and regulation. nih.govmdpi.com Such analyses are crucial for understanding how metabolic pathways are altered in disease states or in response to drug treatment. moravek.comnih.gov Pioneering studies in this field have already led to the discovery of new metabolites and pathways. nih.gov
Key applications of SIRM with isotopically labeled compounds include:
Pathway Discovery: Identifying novel metabolic pathways and reactions. nih.gov
Metabolic Flux Analysis: Quantifying the flow of molecules through metabolic pathways. mdpi.com
Understanding Disease Mechanisms: Investigating how metabolic networks are dysregulated in various diseases. moravek.com
Proteomics Applications Using Isotope-Labeled Peptides as Internal Standards
In the field of proteomics, which is the large-scale study of proteins, stable isotope-labeled peptides are indispensable tools for accurate protein quantification. creative-peptides.comscispace.com These labeled peptides, which can be synthesized to mirror native peptides, serve as internal standards in mass spectrometry-based quantitative proteomics. creative-peptides.comnih.govqyaobio.com
The "Absolute QUAntitation" (AQUA) method is a prime example where stable isotope-labeled (SIL) peptides are used to precisely quantify proteins and their post-translational modifications in complex biological mixtures. qyaobio.com By adding a known quantity of a SIL peptide (like one derived from or used in conjunction with studies of this compound) to a sample, the absolute amount of the corresponding native peptide can be determined by comparing their signal intensities in the mass spectrometer. qyaobio.comnih.gov This approach significantly improves the accuracy and reproducibility of protein quantification, which is critical for biomarker discovery and validation. creative-peptides.comnih.gov
Advantages of using isotope-labeled peptides in proteomics:
| Advantage | Description |
| Accurate Quantification | Serve as internal standards for precise measurement of target peptides or proteins. creative-peptides.com |
| Improved Sensitivity | Enhance detection sensitivity and the dynamic range of mass spectrometry. creative-peptides.com |
| Normalization | Act as robust internal standards to normalize for variations in sample preparation and instrument performance. creative-peptides.com |
| Multiplexing | Different isotopic labels can be used to analyze multiple samples in a single experiment. creative-peptides.com |
Computational Chemistry and Modeling Synergies with Isotopic Data
The integration of experimental data from isotopically labeled compounds with computational modeling provides a powerful synergy for understanding molecular behavior and predicting pharmacokinetic properties.
Predictive Modeling of Isotope Effects on Pharmacokinetics
The substitution of atoms with their heavier isotopes, as in this compound, can alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect. nih.govsymeres.com Deuterium (B1214612) labeling, in particular, can lead to reduced rates of metabolism, resulting in a longer half-life and altered clearance of a drug. symeres.com
Predictive modeling plays a crucial role in understanding and harnessing these isotope effects. To effectively use deuteration to modify a drug's pharmacokinetics, it is essential to understand the drug's systemic clearance mechanism and the enzymes involved in its metabolism. nih.govresearchgate.net Molecular docking and metabolic profiling can help identify suitable sites for deuteration. nih.gov However, the potential for an isotope effect on the intrinsic clearance must be experimentally confirmed using select deuterated versions of the compound. nih.gov These studies are critical for explaining the successes and failures of using deuterated drugs to enhance pharmacokinetic parameters. nih.gov
Molecular Dynamics Simulations Informed by Isotopic Labeling
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. acs.org When informed by experimental data from isotopic labeling, these simulations can offer profound insights into molecular structure, dynamics, and interactions. nih.gov
For instance, isotope exchange experiments, where the exchange of hydrogen for deuterium is monitored, provide detailed information about protein interfaces. nih.gov This data can be used to guide and validate computational docking simulations to determine the structure of protein-protein complexes. nih.gov A method has been developed to simulate protein isotope exchange patterns from docking outputs, allowing for high-throughput ranking of potential protein complex structures. nih.gov
Furthermore, MD simulations are increasingly used to study complex systems at an atomistic level. acs.org While powerful, techniques like ab initio molecular dynamics (AIMD) that can describe chemical reactions are computationally expensive and limited to very short timescales. rsc.org Deep learning methods are being developed to bridge this gap, using short-time AIMD data to train models that can then be used in classical MD simulations to study processes over longer timescales. rsc.org
Potential for Development of Novel Research Tools and Probes
The unique properties of isotopically labeled compounds like this compound make them valuable for the development of novel research tools and probes. moravek.comisotope.com These labeled molecules act as tracers, allowing researchers to follow their journey through biological systems with high precision. moravek.com
The applications are vast, ranging from drug metabolism and pharmacokinetic (DMPK) studies to metabolomics research and environmental analysis. moravek.comsymeres.com In drug development, stable-labeled compounds are critical for understanding how the body absorbs, distributes, metabolizes, and excretes a drug. moravek.com In metabolomics, they help to dissect complex metabolic networks and identify changes that occur in response to disease or treatment. moravek.com The stability and non-radioactive nature of these compounds make them safe and effective for a wide array of scientific investigations. moravek.com
Q & A
Q. Methodological Answer :
- Protocol : React labeled and non-labeled hydrochlorothiazide under identical ozonation conditions (pH 7, 20°C, 100 mM t-BuOH).
- Analysis : Use LC-HRMS with parameters optimized for isotopic separation (e.g., m/z shifts of +3 for 13C/15N2 and +2 for d2). Compare retention times and fragmentation patterns to assign TP structures.
- Validation : Spiked recovery experiments with internal standards (e.g., cetirizine-d8) to validate quantification accuracy .
What steps are critical to ensure isotopic purity of this compound in kinetic studies?
Basic Research Question
Isotopic purity is vital to avoid confounding results in tracer experiments. Contaminants like unlabeled hydrochlorothiazide or residual solvents can skew kinetic data.
Q. Methodological Answer :
- Purity Verification : Conduct nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment ≥98%.
- Storage : Store in inert, anhydrous conditions (e.g., argon atmosphere, -20°C) to prevent degradation or exchange with environmental isotopes.
- Contamination Checks : Pre-screen commercial 15N2 gas stocks for 15N-contaminants (e.g., nitrate, ammonium) using ion chromatography or isotope ratio MS, as contamination can lead to overestimated fixation rates .
How does this compound enhance the study of enzyme-substrate interactions in carbonic anhydrase systems?
Advanced Research Question
The isotopic labels enable precise tracking of binding kinetics and conformational changes in enzymes. For instance, 13C and 15N labels provide distinct NMR signals to monitor hydrochlorothiazide’s interaction with carbonic anhydrase active sites.
Q. Methodological Answer :
- Kinetic Assays : Use stopped-flow spectrophotometry with labeled hydrochlorothiazide to measure binding rates (kon/koff) under varying pH (2.1–8.0).
- Structural Analysis : Employ X-ray crystallography or cryo-EM with deuterated samples to resolve hydrogen-bonding networks altered by isotopic substitution .
What experimental design considerations minimize isotopic dilution in nitrogen fixation assays using 15N-labeled compounds?
Advanced Research Question
Isotopic dilution from environmental N2 or dissolved organic nitrogen can obscure fixation rates.
Q. Methodological Answer :
- Incubation Optimization : Use argon-sparged, N2-depleted buffers to reduce background 14N2.
- Control Experiments : Include blanks with unlabeled hydrochlorothiazide to quantify abiotic 15N incorporation.
- Error Correction : Apply the "15N2 dissolution method" instead of the bubble method to account for incomplete gas equilibration, which underestimates rates by up to 72% in short incubations .
How can researchers resolve conflicting data from isotopic dilution in metabolic flux studies?
Advanced Research Question
Discrepancies often arise from uneven isotope distribution or unaccounted metabolic pathways.
Q. Methodological Answer :
- Data Normalization : Use parallel reaction monitoring (PRM) in MS to correct for natural abundance 13C/15N.
- Pathway Modeling : Apply computational tools like Isotopomer Network Compartmental Analysis (INCA) to reconcile observed vs. expected isotopic patterns .
What protocols ensure accurate quantification of this compound in complex biological matrices?
Basic Research Question
Matrix effects (e.g., ion suppression in plasma) can compromise detection limits.
Q. Methodological Answer :
- Sample Preparation : Use protein precipitation with cold acetonitrile (1:4 v/v) followed by SPE (C18 cartridges) to isolate hydrochlorothiazide.
- Calibration : Prepare matrix-matched standards with deuterated internal controls (e.g., hydrochlorothiazide-d4) to correct recovery variations.
- Instrumentation : Optimize LC gradients (e.g., 0.1% formic acid in water/acetonitrile) and MS transitions (e.g., m/z 298→269 for labeled hydrochlorothiazide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
